1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde

Description

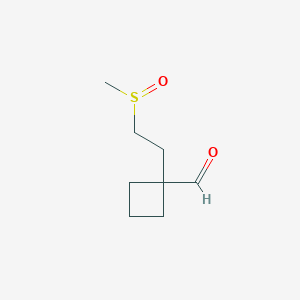

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is a cyclobutane derivative featuring a carbaldehyde group at the 1-position and a methanesulfinylethyl substituent (CH2CH2S(O)CH3) at the adjacent position. This compound is of interest in medicinal chemistry and materials science, where its reactivity and stereoelectronic properties may influence applications in asymmetric synthesis or as a chiral building block.

Properties

Molecular Formula |

C8H14O2S |

|---|---|

Molecular Weight |

174.26 g/mol |

IUPAC Name |

1-(2-methylsulfinylethyl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C8H14O2S/c1-11(10)6-5-8(7-9)3-2-4-8/h7H,2-6H2,1H3 |

InChI Key |

PFMFEWRREZYQIO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)CCC1(CCC1)C=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanesulfinyl chloride in the presence of a base to form the corresponding sulfoxide. This intermediate is then subjected to a Grignard reaction with ethylmagnesium bromide, followed by oxidation to yield the desired aldehyde .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Key factors in industrial synthesis would include reaction efficiency, cost-effectiveness, and safety considerations.

Chemical Reactions Analysis

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfoxide group can undergo nucleophilic substitution reactions, where the methanesulfinyl group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Biology: The compound’s unique structure makes it a valuable tool for studying the biological activity of cyclobutane derivatives.

Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Methanesulfinylethyl)cyclobutane-1-carbaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following cyclobutane-1-carbaldehyde derivatives, identified in the evidence, provide a basis for comparative analysis:

Structural and Functional Group Variations

3-(4-Bromophenyl)cyclobutane-1-carbaldehyde (CAS 1782303-62-1) Substituent: 4-Bromophenyl group. Molecular Formula: C11H11BrO. Molecular Weight: 239.11 g/mol. Such derivatives are often utilized in cross-coupling reactions .

1-(2-Methoxyethyl)cyclobutane-1-carbaldehyde (CID 71758524)

- Substituent : 2-Methoxyethyl group.

- Molecular Formula : C8H14O2.

- Molecular Weight : 154.21 g/mol.

- Key Features : The methoxy group is electron-donating, which may stabilize the aldehyde against oxidation. The ether linkage enhances solubility in polar solvents compared to alkyl-substituted analogs .

1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde (CAS 2060030-96-6)

- Substituent : 2-Hydroxy-2-methylpropyl group.

- Molecular Formula : C9H16O2.

- Molecular Weight : 156.23 g/mol.

- Key Features : The hydroxyl group increases hydrophilicity and enables hydrogen bonding, making this compound suitable for aqueous-phase reactions or as a precursor for prodrugs .

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde (CAS 2172018-22-1)

- Substituent : Tetrahydrofuran (oxolan-2-yl) group.

- Molecular Formula : C9H14O2.

- Molecular Weight : 154.21 g/mol.

- Key Features : The oxygen-rich tetrahydrofuran ring may improve solubility in ethers and alcohols while offering conformational rigidity .

1-(3-Methylbut-3-enyl)cyclobutane-1-carbaldehyde (CAS 1936640-44-6)

- Substituent : Branched alkenyl group.

- Molecular Formula : C10H16O.

- Molecular Weight : 152.23 g/mol.

- Key Features : The unsaturated alkene moiety enables participation in Diels-Alder or cycloaddition reactions, expanding its utility in synthetic workflows .

Data Table: Comparative Analysis of Cyclobutane-1-carbaldehyde Derivatives

*Calculated molecular weight based on structure.

Research Findings and Implications

- This could accelerate nucleophilic additions or condensations compared to less polar analogs.

- Solubility : The methanesulfinylethyl substituent likely enhances solubility in polar aprotic solvents (e.g., DMSO or DMF) relative to alkyl- or aryl-substituted derivatives.

- Stereochemical Impact : The sulfinyl group introduces a chiral center, enabling applications in asymmetric catalysis or enantioselective synthesis, unlike the achiral methoxyethyl or hydroxypropyl analogs.

- Thermal Stability : Cyclobutane rings are inherently strained; substituents like sulfinyl or bromophenyl may alter ring-opening kinetics under thermal or acidic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.